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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of

L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B)

receptor, which is also known as the gastrin receptor (CCK2). This document summarizes key

quantitative data, details relevant experimental methodologies, and illustrates associated

signaling pathways to support further research and development.

Core Data Summary
The binding affinity and selectivity of L-365,260 have been characterized across various

species and tissues. The following tables summarize the key quantitative data from radioligand

binding assays.

Table 1: Binding Affinity of L-365,260 for CCK Receptors
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Receptor
Subtype

Species/Tis
sue

Radioligand Parameter Value (nM) Reference

CCK-B
Guinea Pig

Brain

[3H]L-

365,260
Kd 2.3 [1]

Gastrin

Guinea Pig

Gastric

Glands

[3H]L-

365,260
Ki 1.9

CCK-B
Guinea Pig

Brain

[3H]L-

365,260
Ki 2.0

CCK-

B/Gastrin
Dog Tissues Not Specified IC50 20-40

Gastrin AR42J Cells 125I-G17 IC50 45

CCK2 Human Not Specified IC50 2

Table 2: Selectivity Profile of L-365,260
Receptor
Subtype

Parameter Value (nM)
Selectivity
(CCK1/CCK2)

Reference

CCK1 IC50 280 140-fold

CCK2 IC50 2

L-365,260 is highly selective for the CCK2 receptor over the CCK1 receptor. Furthermore, it

has been shown to be inactive at a range of other receptors, including opiate, muscarinic

acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin receptors,

highlighting its specific pharmacological profile.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding

and functional activity of L-365,260.

Radioligand Binding Assay for CCK-B Receptors
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This protocol describes a competitive radioligand binding assay using guinea pig brain

homogenates to determine the affinity of L-365,260 for CCK-B receptors.

1. Tissue Preparation:

Male Hartley guinea pigs are euthanized, and the brains are rapidly removed and placed in

ice-cold buffer.

The cerebral cortex is dissected and homogenized in a cold lysis buffer (e.g., 50 mM Tris-

HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the

membranes.

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

The final pellet is resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM

EDTA, pH 7.4) and the protein concentration is determined.

2. Binding Assay:

The assay is performed in a 96-well plate format in a final volume of 250 µL.

To each well, the following are added in order:

150 µL of the prepared membrane homogenate (containing a specific amount of protein,

e.g., 50-120 µg).

50 µL of competing ligand (unlabeled L-365,260 or other test compounds at various

concentrations) or buffer (for total binding).

50 µL of [3H]L-365,260 (at a concentration near its Kd, e.g., 2-3 nM).

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand (e.g., 1 µM unlabeled L-365,260).
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The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g.,

30°C) with gentle agitation to reach equilibrium.

3. Separation and Detection:

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C)

pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioligand.

The filters are dried, and a scintillation cocktail is added.

The radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis of the competition

curve.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Membrane Preparation

Binding Assay Separation & Analysis
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Click to download full resolution via product page

Radioligand Binding Assay Workflow

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion
Assay
This protocol describes a functional assay in pylorus-ligated rats to evaluate the antagonist

activity of L-365,260 on gastrin-stimulated gastric acid secretion.[2][3]

1. Animal Preparation:

Male Sprague-Dawley rats are fasted overnight with free access to water.

The animals are anesthetized.

A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

A gastric cannula may be inserted to collect gastric contents.

2. Drug Administration:

L-365,260 or vehicle is administered, typically intravenously (i.v.) or orally (p.o.), at various

doses.

After a predetermined time, a continuous intravenous infusion of pentagastrin (a synthetic

analog of gastrin) is initiated to stimulate gastric acid secretion (e.g., 20 nmol/kg/hr).[3]

3. Sample Collection:

Gastric juice is collected for a defined period (e.g., 1-2 hours) after pentagastrin

administration.

4. Measurement of Gastric Acid Output:

The volume of the collected gastric juice is measured.

The acid concentration is determined by titration with a standardized base (e.g., 0.1 N

NaOH) to a neutral pH.
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The total acid output is calculated (volume × acid concentration) and expressed as µEq/hr.

5. Data Analysis:

The inhibitory effect of L-365,260 is determined by comparing the acid output in treated

animals to that in vehicle-treated controls.

The ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition) is

calculated.

Signaling Pathways
L-365,260 exerts its effects by antagonizing the CCK2 receptor. The activation of CCK1 and

CCK2 receptors by their endogenous ligands, cholecystokinin (CCK) and gastrin, initiates

distinct intracellular signaling cascades.

CCK2 (Gastrin) Receptor Signaling Pathway
The CCK2 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11. Upon

agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC). These signaling events ultimately lead to various cellular responses, including

gastric acid secretion, cell proliferation, and differentiation.
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CCK1 Receptor Signaling Pathway
The CCK1 receptor also primarily couples to Gq/11, activating the PLC-IP3-DAG pathway,

similar to the CCK2 receptor. However, it can also couple to Gs, leading to the activation of

adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of protein

kinase A (PKA). This dual coupling allows for a broader range of cellular responses, including

pancreatic enzyme secretion and gallbladder contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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